4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile

Physicochemical profiling Chromatographic retention prediction Sartan impurity identification

4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS 209911-63-7) is a gem‑dibrominated biphenyl‑2‑carbonitrile derivative with molecular formula C14H9Br2N and molecular weight 351.04 g·mol⁻¹. The compound is primarily recognized as the Irbesartan Dibromomethyl Impurity (also referenced as Losartan/Valsartan Dibromomethyl Impurity) and is supplied as an analytical reference standard for regulatory impurity profiling in sartan‑class antihypertensives.

Molecular Formula C14H9Br2N
Molecular Weight 351.04 g/mol
CAS No. 209911-63-7
Cat. No. B129259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile
CAS209911-63-7
Synonyms4’-(Dibromomethyl)[1,1’-biphenyl]-2-carbonitrile;  2-(4-Dibromomethylphenyl)benzonitrile;  2’-Cyano-4-(dibromomethyl)-1,1’-biphenyl;  4,4-Dibromomethyl-2’-cyanobiphenyl; 
Molecular FormulaC14H9Br2N
Molecular Weight351.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Br)Br
InChIInChI=1S/C14H9Br2N/c15-14(16)11-7-5-10(6-8-11)13-4-2-1-3-12(13)9-17/h1-8,14H
InChIKeyJFOGXCVQPLGLLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS 209911-63-7) – Identity, Physicochemical Profile, and Industrial Relevance


4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS 209911-63-7) is a gem‑dibrominated biphenyl‑2‑carbonitrile derivative with molecular formula C14H9Br2N and molecular weight 351.04 g·mol⁻¹ . The compound is primarily recognized as the Irbesartan Dibromomethyl Impurity (also referenced as Losartan/Valsartan Dibromomethyl Impurity) and is supplied as an analytical reference standard for regulatory impurity profiling in sartan‑class antihypertensives . Its structure features a dibromomethyl substituent at the 4′‑position of the biphenyl scaffold, ortho‑substituted with a cyano group, which constitutes the core pharmacophoric framework common to several angiotensin‑II‑receptor blocker (ARB) intermediates .

Why 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile Cannot Be Replaced by Mono‑Bromo or Non‑Halogenated Biphenyl‑2‑carbonitrile Analogs


In‑class biphenyl‑2‑carbonitrile derivatives are not functionally interchangeable because the nature of the 4′‑substituent dictates the compound’s synthetic role, regulatory identity, and chromatographic behavior. The target compound contains a gem‑dibromomethyl group, which is a distinct structural feature compared to the more common mono‑bromomethyl (CAS 114772‑54‑2) and methyl (CAS 114772‑53‑1) analogs [1]. This difference translates into higher molecular weight (351.04 vs. 272.14 g·mol⁻¹), elevated LogP (5.01 vs. ~4.25), and fundamentally different reactivity: the gem‑dibromomethyl moiety can undergo dual nucleophilic substitution or hydrolysis to an aldehyde, whereas the mono‑bromomethyl analog can only undergo single substitution . In the context of pharmaceutical impurity profiling, the dibromomethyl impurity must be specifically identified and quantified to satisfy ICH Q3A/Q3B requirements; substitution with a mono‑bromo impurity standard would lead to misidentification and potential regulatory non‑compliance [2]. The quantitative evidence below substantiates why procurement of the exact dibromomethyl compound is scientifically necessary.

Quantitative Differentiation Evidence for 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile vs. Closest Analogs


Halogen‑Loading Differentiation: MW and LogP Comparison vs. Mono‑Bromo Analog (114772‑54‑2)

The dibromomethyl substitution confers a molecular‑weight increase of 78.90 g·mol⁻¹ (28.9%) and a predicted LogP elevation of approximately 0.76 units relative to the mono‑bromomethyl analog, resulting in significantly different chromatographic and partitioning behavior [1].

Physicochemical profiling Chromatographic retention prediction Sartan impurity identification

Thermal Stability Differentiation: Melting Point and Boiling Point vs. Mono‑Bromo Analog

The dibromomethyl compound exhibits a defined melting point of 75–77 °C and a predicted boiling point of 442.4 °C, whereas the mono‑bromo analog has a reported melting point of 125–128 °C, indicating that the dibromo species is a lower‑melting solid that requires different handling and storage protocols .

Thermal analysis Storage and handling Process safety

Storage‑Condition Differentiation: Inert‑Atmosphere Requirement vs. Ambient‑Stable Mono‑Bromo Analog

Sigma‑Aldrich specifies storage under inert atmosphere at 2–8 °C for the dibromomethyl compound, whereas the mono‑bromo analog (Fischer Scientific, 98%) is typically stored at ambient temperature; this differential storage requirement reflects the higher reactivity of the gem‑dibromomethyl moiety toward hydrolysis and nucleophilic degradation .

Stability studies Procurement specifications Reference standard management

Synthetic‑Utility Differentiation: Gem‑Dibromomethyl as an Aldehyde Surrogate vs. Mono‑Bromo Limitation

Gem‑dibromomethyl aromatics are well‑established as efficient aldehyde equivalents in Knoevenagel–Doebner condensations and other C–C bond‑forming reactions; the target compound can undergo direct hydrolysis to the corresponding 4′‑formyl‑[1,1′-biphenyl]-2‑carbonitrile, a transformation that is not accessible from the mono‑bromomethyl analog without additional oxidation steps [1]. Furthermore, the dual bromine atoms permit sequential, chemoselective functionalization—a synthetic option unavailable with the mono‑bromo comparator .

Synthetic methodology Aldehyde equivalents Nucleophilic substitution

Regulatory‑Identity Differentiation: Pharmacopoeial Impurity Assignment Specificity

The dibromomethyl compound is listed as an Irbesartan Dibromomethyl Impurity in multiple pharmacopoeial and regulatory reference catalogues (TRC, SynZeal, MedChemExpress) and is specifically required for HPLC method validation and QC release testing under ANDA submissions; the mono‑bromo analog is assigned as Irbesartan Bromo Nitrile Impurity and represents a distinct impurity with a different acceptance criterion [1].

Impurity profiling ANDA requirements Quality control

Purity‑Profile Differentiation: Commercial Purity Benchmarks vs. Closest Analogs

The dibromomethyl compound is commercially available at a minimum purity specification of 97% (HPLC) from major suppliers (AKSci, Bidepharm, Sigma‑Aldrich), whereas the mono‑bromo analog is routinely offered at 98% purity (Fischer, Apollo); the 1% purity differential, combined with the chromatographic complexity of separating dibromo from mono‑bromo and tribromo species, makes the dibromo compound’s 97% benchmark a meaningful procurement criterion .

Quality specifications Batch-to-batch consistency Vendor selection

Procurement‑Relevant Application Scenarios for 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile


Impurity Reference Standard for Sartan ANDA Submission and QC Release

The compound is an essential certified reference standard for HPLC method validation and routine quality control of Irbesartan, Losartan, and Valsartan drug substances. ANDA filers must demonstrate specific identification and quantification of the dibromomethyl impurity at levels meeting ICH Q3A reporting thresholds. Substitution with the mono‑bromo analog would fail to meet regulatory specificity requirements, as the two impurities elute at different retention times and exhibit distinct UV response factors [1].

Synthetic Intermediate for Divergent 4′‑Functionalized Biphenyl‑2‑carbonitrile Libraries

Medicinal chemistry groups targeting the 4′‑position of the biphenyl‑2‑carbonitrile scaffold can exploit the gem‑dibromomethyl group as a dual electrophilic handle for sequential nucleophilic substitution or as a masked aldehyde equivalent. This divergent reactivity enables rapid SAR exploration at a late stage, offering a synthetic advantage over the mono‑bromo analog, which cannot undergo double functionalization or direct aldehyde hydrolysis [2].

Process Development and Forced‑Degradation Studies for Sartan Manufacturing

During sartan process development, the dibromomethyl impurity serves as a marker for over‑bromination side reactions. Its distinct thermal stability profile (mp 75–77 °C) and storage requirements (inert atmosphere, 2–8 °C) necessitate dedicated handling procedures that differ from the mono‑bromo intermediate. Controlled forced‑degradation studies using the authentic dibromomethyl standard allow process chemists to establish kinetic models for impurity formation and define critical process parameters to keep the impurity below specification limits .

Chromatographic Method Development and System Suitability Testing

The significant LogP difference (5.01 vs. ~4.25 for the mono‑bromo analog) and unique UV chromophore of the dibromomethyl compound make it a valuable probe for optimizing reversed‑phase HPLC gradient conditions in sartan impurity methods. Including the dibromomethyl standard in system suitability mixtures provides a critical resolution check between mono‑bromo and dibromo impurities, ensuring method robustness across different column batches and instrument configurations .

Technical Documentation Hub

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